molecular formula C12H12O3 B5665909 7-isopropoxy-2H-chromen-2-one CAS No. 87980-63-0

7-isopropoxy-2H-chromen-2-one

Cat. No.: B5665909
CAS No.: 87980-63-0
M. Wt: 204.22 g/mol
InChI Key: XQYLBTNCDDGLDJ-UHFFFAOYSA-N
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Description

7-isopropoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 204.078644241 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Screening

  • Synthesis Techniques : 7-isopropoxy-2H-chromen-2-one and its derivatives have been synthesized using various techniques. For instance, selective isopropylation and other chemical processes have been employed to produce derivatives like 2-[(4-hydroxyphenyl)thio]-7-isopropoxy-5,6-dimethoxy-4H-chromen-4-one, which possesses aldose reductase inhibitory activity (Igarashi et al., 2005).

  • Biological Activity : Various derivatives of this compound have shown significant biological activities. For example, certain compounds have exhibited cytotoxic and bactericidal activities, highlighting their potential in medical research (Khan et al., 2003).

Chemical Properties and Applications

  • Chemical Characterization : Detailed characterization of this compound derivatives has been performed using spectroscopic techniques. These studies have provided insights into their molecular structures and potential applications (Yadav et al., 2015).

  • Photophysical Properties : Research on the photophysical properties of this compound derivatives has revealed their potential in fluorescence applications. The impact of substituents on their fluorescence has been extensively studied, opening up possibilities for their use in imaging and analytical chemistry (Ranjith et al., 2010).

Potential Therapeutic Applications

  • Inhibition of Enzymes : Some derivatives of this compound have been found to inhibit enzymes like carbonic anhydrases. This suggests potential therapeutic applications in treating diseases where these enzymes are implicated (Basaran et al., 2008).

  • Antioxidant Activity : The radical scavenger activity of certain coumarins, including this compound derivatives, has been explored. These compounds have shown promising results as antioxidants, which could be beneficial in combating oxidative stress-related diseases (Marino et al., 2016).

Properties

IUPAC Name

7-propan-2-yloxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-8(2)14-10-5-3-9-4-6-12(13)15-11(9)7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYLBTNCDDGLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C=CC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354320
Record name 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87980-63-0
Record name 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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